isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the condensation of propionaldehyde, malononitrile, and cyanothioacetamide to form intermediate compounds, which are then further reacted to produce the final product . The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-3,5-dicyano-4-ethyl-4H-thiopyran: This compound has a similar thiophene and pyridine structure but with different substituents.
6-Amino-3,5-dicyano-4-ethylpyridine-2(1H)-thione: Another related compound with a similar core structure but different functional groups.
Uniqueness
isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N4O2S2 |
---|---|
Molecular Weight |
358.4g/mol |
IUPAC Name |
propan-2-yl 2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C16H14N4O2S2/c1-9(2)22-13(21)8-24-16-11(7-18)14(12-4-3-5-23-12)10(6-17)15(19)20-16/h3-5,9H,8H2,1-2H3,(H2,19,20) |
InChI Key |
ITVDYLHXQXSRMF-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CS2)C#N |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.